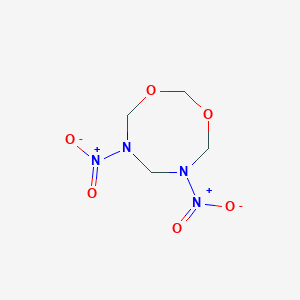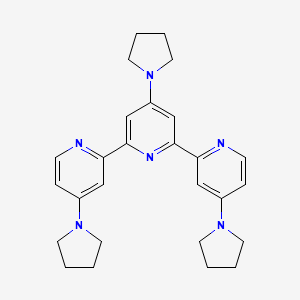![molecular formula C19H20ClN3O2S B14254451 2-methyl-6-(4-methylphenyl)sulfonyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine;hydrochloride CAS No. 182202-69-3](/img/structure/B14254451.png)
2-methyl-6-(4-methylphenyl)sulfonyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-6-(4-methylphenyl)sulfonyl-4,5-dihydro-3H-imidazo4,5-dbenzazepine;hydrochloride is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes an imidazo4,5-dbenzazepine core with a sulfonyl group and a methylphenyl substituent. It is often used in the synthesis of various pharmaceuticals and as a research tool in chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(4-methylphenyl)sulfonyl-4,5-dihydro-3H-imidazo4,5-dbenzazepine;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of a suitable precursor, such as a 1,2-diketone, with an amine and a sulfonyl chloride under acidic or basic conditions. The reaction is often carried out in a solvent like dichloromethane or ethanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Catalysts and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-(4-methylphenyl)sulfonyl-4,5-dihydro-3H-imidazo4,5-dbenzazepine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions, such as hydrogenation, can be used to modify the aromatic rings or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the aromatic rings or the imidazole core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Hydrogen gas, palladium on carbon
Substituting agents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce fully saturated derivatives .
Scientific Research Applications
2-methyl-6-(4-methylphenyl)sulfonyl-4,5-dihydro-3H-imidazo4,5-dbenzazepine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-6-(4-methylphenyl)sulfonyl-4,5-dihydro-3H-imidazo4,5-dbenzazepine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, depending on the target enzyme or pathway .
Comparison with Similar Compounds
Similar Compounds
Conivaptan: A vasopressin receptor antagonist with a similar imidazobenzazepine core.
Tosylmethyl isocyanide (TosMIC): Used in the synthesis of imidazole derivatives with similar structural features.
Uniqueness
2-methyl-6-(4-methylphenyl)sulfonyl-4,5-dihydro-3H-imidazo4,5-dbenzazepine;hydrochloride is unique due to its specific substitution pattern and the presence of both sulfonyl and methylphenyl groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
182202-69-3 |
|---|---|
Molecular Formula |
C19H20ClN3O2S |
Molecular Weight |
389.9 g/mol |
IUPAC Name |
2-methyl-6-(4-methylphenyl)sulfonyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine;hydrochloride |
InChI |
InChI=1S/C19H19N3O2S.ClH/c1-13-7-9-15(10-8-13)25(23,24)22-12-11-17-19(21-14(2)20-17)16-5-3-4-6-18(16)22;/h3-10H,11-12H2,1-2H3,(H,20,21);1H |
InChI Key |
UUAZQDCJPBUZJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C4=CC=CC=C42)N=C(N3)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,5-difluoro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene](/img/structure/B14254381.png)




![3,4-Di[(2S)-nonan-2-yl]thiophene](/img/structure/B14254399.png)

![(1R,3S,4R)-3-acetyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14254413.png)




